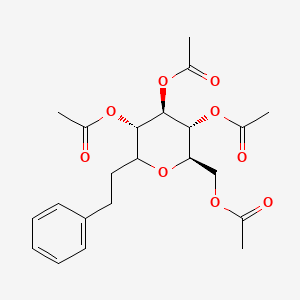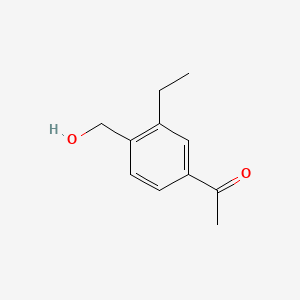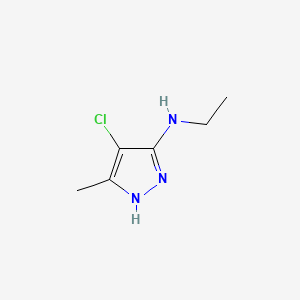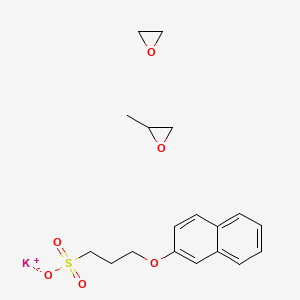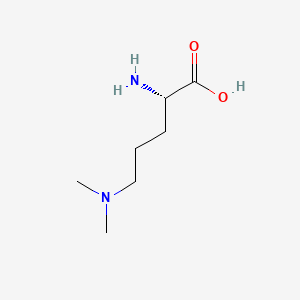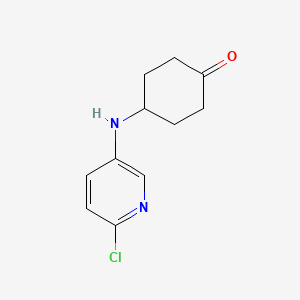
4-(6-Chloropyridin-3-ylamino)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Chloropyridin-3-ylamino)cyclohexanone is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.688 . It is not intended for human or veterinary use and is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-(6-Chloropyridin-3-ylamino)cyclohexanone is characterized by a cyclohexanone ring attached to a 6-chloropyridin-3-ylamino group . The canonical SMILES representation is C1CC(=O)CCC1NC2=CN=C(C=C2)Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(6-Chloropyridin-3-ylamino)cyclohexanone, such as its melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications
Synthesis and Structural Analysis
The chemical 4-(6-Chloropyridin-3-ylamino)cyclohexanone has been utilized in various synthesis processes and structural analyses. In the field of pharmaceutical chemistry, its derivatives have been synthesized for potential therapeutic uses. For instance, derivatives of this chemical were prepared and analyzed as part of the synthesis process of Dabigatran Etexilate, showcasing its utility in complex pharmaceutical synthesis (Duan Yumin, 2010). Similarly, its role in the synthesis of novel co-crystals, highlighting its potential in the development of materials with specific luminescent properties, was demonstrated. This has implications for applications in crystal engineering and possibly in the development of new materials (Hongjuan Li et al., 2015).
Biological and Chemical Properties
The compound and its derivatives have also been explored for their biological and chemical properties. For instance, certain derivatives have shown moderate antifungal activity, suggesting potential applications in antibacterial and antifungal areas (R. Rusnac et al., 2020). The molecular and crystal structure of related compounds have been analyzed in detail, providing insight into the chemical properties and potential applications in various scientific fields, such as materials science or pharmaceuticals (S. Naveen et al., 2016).
Catalysis and Chemical Reactions
Additionally, derivatives of 4-(6-Chloropyridin-3-ylamino)cyclohexanone have been used as catalysts in chemical reactions. This includes their use in asymmetric Michael addition reactions, showcasing the compound's potential in stereoselective synthesis, an important aspect in the development of pharmaceuticals and other chemicals (T. Miao & Lei Wang, 2008). The compound's derivatives have also been involved in the synthesis of a variety of biologically potent agents, indicating its role in medicinal chemistry and drug design (A. Srinivas et al., 2008).
Future Directions
properties
IUPAC Name |
4-[(6-chloropyridin-3-yl)amino]cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-11-6-3-9(7-13-11)14-8-1-4-10(15)5-2-8/h3,6-8,14H,1-2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZXFLBYTLTYQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NC2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001258404 |
Source


|
| Record name | 4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1131605-28-1 |
Source


|
| Record name | 4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131605-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)

